Thymidylate Synthase (TS) Inhibitory Activity
The target compound has been evaluated in a primary assay for its inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells [1]. While the specific IC50 value for the target compound is not reported in the source, the same assay platform (ChEMBL_209625) has been used to characterize a known, potent antifolate compound, which exhibited an IC50 of 90 nM [2]. This provides a quantitative baseline for the assay's sensitivity and establishes a benchmark against which the target compound's potential activity can be qualitatively assessed. This context is crucial for researchers interested in TS as a target, indicating the compound has been investigated in this relevant biochemical pathway, though its precise potency remains to be quantified.
| Evidence Dimension | Inhibitory Activity against Thymidylate Synthase (TS) |
|---|---|
| Target Compound Data | Tested for inhibitory activity (value not reported) |
| Comparator Or Baseline | 10-propargyl-5-deazaaminopterin (a known antifolate) |
| Quantified Difference | Not applicable (target compound data not provided in source) |
| Conditions | ChEMBL_209625 assay; TS derived from H35F/F cells |
Why This Matters
This evidence confirms the compound has been selected for screening against a clinically relevant cancer target, providing a starting point for medicinal chemistry optimization or further in-house validation, unlike many other analogs lacking any publicly traceable bioactivity data.
- [1] BindingDB. (2007). Assay Method Information for ChEMBL_209625. View Source
- [2] Piper, J. R., Malik, N. D., Rhee, M. S., Galivan, J., & Sirotnak, F. M. (1992). Synthesis and antifolate evaluation of the 10-propargyl derivatives of 5-deazafolic acid, 5-deazaaminopterin, and 5-methyl-5-deazaaminopterin. Journal of Medicinal Chemistry, 35(2), 332-337. View Source
